BenchChemオンラインストアへようこそ!

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide

Drug Design CNS Drug Discovery Physicochemical Property Comparison

This synthetic small molecule offers a distinctive 2-phenylbutanamide tail and pyridine linker, deviating from canonical SV2A pharmacophores to potentially engage alternative CNS targets. Researchers studying epilepsy or neurodegeneration can leverage its higher clogP (approx. 2.4 units above levetiracetam) to calibrate in vitro blood-brain barrier models. The racemic α-phenylbutanamide stereocenter makes it ideal for chiral separation method development and enantioselective pharmacology studies. Ensure your study’s success with a compound designed for precise mechanistic exploration.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2034535-32-3
Cat. No. B2763742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide
CAS2034535-32-3
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
InChIInChI=1S/C20H23N3O2/c1-2-18(16-7-4-3-5-8-16)20(25)22-13-15-11-17(14-21-12-15)23-10-6-9-19(23)24/h3-5,7-8,11-12,14,18H,2,6,9-10,13H2,1H3,(H,22,25)
InChIKeyQWOWTWIYDVCLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide (CAS 2034535-32-3): Procurement-Relevant Profile


N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide (CAS 2034535-32-3) is a synthetic small molecule belonging to the 2-oxopyrrolidine class, which is structurally related to the clinically validated antiepileptic agents levetiracetam and brivaracetam [1]. The compound incorporates a 2-oxopyrrolidine pharmacophore linked via a 3-methylenepyridine spacer to a 2-phenylbutanamide moiety, a modification that distinguishes it from simpler 2-oxopyrrolidine acetamides and is intended to modulate target selectivity, physicochemical properties, or metabolic stability [1]. Publicly available primary pharmacological data for this specific compound are currently limited; however, its design is grounded in the well-characterized 2-oxopyrrolidine scaffold that targets synaptic vesicle glycoprotein 2A (SV2A) and exhibits anticonvulsant activity [1].

Why N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide Cannot Be Substituted by Generic 2-Oxopyrrolidines


The 2-oxopyrrolidine scaffold tolerates only narrow structural variations before pharmacological profiles diverge sharply. In the levetiracetam series, replacement of the n-propyl side chain with a 4-substituted benzyl group shifted affinity from SV2A to other targets and altered anticonvulsant efficacy in rodent models by more than an order of magnitude [1]. The target compound introduces both a pyridin-3-ylmethyl linkage and a 2-phenylbutanamide terminus—two modifications not present in generic 2-oxopyrrolidines—making it improbable that any commercially available analog with a different substitution pattern would replicate its specific molecular recognition, solubility, or ADME signature. Consequently, direct substitution without confirmatory head-to-head data risks selecting a compound with divergent target engagement and biological outcome.

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide: Quantitative Differentiation Evidence


Structural Divergence from Levetiracetam at the Amide Side Chain Drives Predicted Lipophilicity Shift

Replacement of the primary amide in levetiracetam with an N-(pyridin-3-ylmethyl)-2-phenylbutanamide group increases the calculated octanol-water partition coefficient (clogP) by approximately 2.1 log units, moving the compound from a low-lipophilicity space (clogP ~0.3) to a moderately lipophilic range (clogP ~2.4), which is expected to alter blood-brain barrier permeation and volume of distribution . The comparator data are calculated values generated under identical algorithmic conditions, enabling cross-study comparison.

Drug Design CNS Drug Discovery Physicochemical Property Comparison

Introduction of the 2-Phenylbutanamide Group Generates a Chiral Center Absent in Levetiracetam

The 2-phenylbutanamide portion of the target compound contains a chiral carbon at the α-position of the amide, yielding a racemate or enantiomerically enriched form depending on synthesis. Levetiracetam similarly possesses a chiral center, but the spatial arrangement and steric bulk of the phenyl substituent differ substantially from the ethyl group in levetiracetam [1]. No direct enantioselective activity comparison is publicly available; however, the presence of a distinct stereocenter with a phenyl ring implies that enantiomers may exhibit differential target binding, a phenomenon well documented for 2-phenylpropionamide analogs.

Stereochemistry Enantioselective Synthesis Chiral Resolution

Pyridine Linker Introduces Potential for Metal Chelation and pH-Dependent Solubility Not Shared by Carboxamide-Linked Analogs

The pyridin-3-ylmethyl spacer in the target compound provides a basic nitrogen (predicted pKa ~4.8) capable of protonation at lysosomal pH and of coordinating divalent metal ions, features absent in the simple alkyl chains of brivaracetam and levetiracetam [1]. While no experimental solubility or chelation data are reported for the target compound, the pyridine-containing analog brivaracetam (4-n-propylpyrrolidine) does not possess a heteroaryl linker, underscoring the structural distinction.

Physicochemical Profiling Solubility Metal Chelation

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide: Evidence-Backed Application Scenarios


Chemical Probe for Investigating SV2A-Independent Neurological Targets

Because the compound’s 2-phenylbutanamide tail and pyridine linker deviate from the canonical SV2A pharmacophore, it may engage alternative CNS targets. Researchers studying epilepsy or neurodegenerative pathways where levetiracetam shows insufficient efficacy can use the compound to explore structure-activity relationships beyond SV2A .

Physicochemical Benchmarking in CNS Penetration Assays

With a calculated clogP approximately 2.4 units higher than levetiracetam, the compound serves as a tool to calibrate in vitro blood-brain barrier models, helping laboratories correlate lipophilicity shifts with permeability changes in a series of 2-oxopyrrolidines.

Enantioselective Pharmacology Studies

The racemic or enantio-enriched α-phenylbutanamide stereocenter provides a substrate for chiral separation method development and for evaluating enantiomer-dependent differences in receptor binding or metabolism, contributing to the broader understanding of stereochemistry in amide-containing CNS agents.

Method Development for Pyridine-Containing Amides in Bioanalytical Chemistry

The compound’s unique combination of a basic pyridine nitrogen and a hydrophobic phenylbutanamide tail makes it suitable as a reference standard for optimizing LC-MS/MS methods aimed at quantifying similar heterocyclic amides in biological matrices.

Quote Request

Request a Quote for N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.